molecular formula C17H16N2O6 B5737666 ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate CAS No. 349620-40-2

ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Cat. No.: B5737666
CAS No.: 349620-40-2
M. Wt: 344.32 g/mol
InChI Key: ULWZWBCWUUZWEY-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16N2O6 It is a derivative of benzoic acid and is characterized by the presence of both nitro and methoxy functional groups on the benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate typically involves the following steps:

    Esterification: The nitrated product is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-methoxy-3-nitrobenzoate.

    Amidation: The final step involves the reaction of ethyl 4-methoxy-3-nitrobenzoate with 3-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.

Major Products Formed

    Reduction: Ethyl 3-[(4-methoxy-3-aminobenzoyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid.

Scientific Research Applications

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate can be compared with other similar compounds such as:

    Ethyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate: Similar structure but with different substitution pattern on the benzoyl ring.

    Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 4-[(3-nitrobenzoyl)amino]benzoate: Lacks the methoxy group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-3-25-17(21)12-5-4-6-13(9-12)18-16(20)11-7-8-15(24-2)14(10-11)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWZWBCWUUZWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232924
Record name Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349620-40-2
Record name Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349620-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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